Allyl isothiocyanate

Catalog No.
S517703
CAS No.
57-06-7
M.F
C4H5NS
C4H5NS
CH2=CHCH2N=C=S
M. Wt
99.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl isothiocyanate

CAS Number

57-06-7

Product Name

Allyl isothiocyanate

IUPAC Name

3-isothiocyanatoprop-1-ene

Molecular Formula

C4H5NS
C4H5NS
CH2=CHCH2N=C=S

Molecular Weight

99.16 g/mol

InChI

InChI=1S/C4H5NS/c1-2-3-5-4-6/h2H,1,3H2

InChI Key

ZOJBYZNEUISWFT-UHFFFAOYSA-N

SMILES

C=CCN=C=S

Solubility

less than 0.1 mg/mL at 66 °F (NTP, 1992)
In water, 2,000 mg/L at 20 °C
Very soluble in benzene, ethyl ether, ethanol
Miscible with alcohol and most organic solvents. One mL dissolves 8 mL 70% alcohol
SOLUBILITY IN ALCOHOL: 1:8 IN 80% ETHANOL; COMPLETELY MISCIBLE WITH ETHER, CHLOROFORM, AND BENZENE
Soluble in alcohol, ether, carbon disulfide
2 mg/mL at 20 °C
Solubility in water: poor
Slightly soluble in water; Soluble in ether
Soluble (in ethanol)

Synonyms

allyl isothiocyanate, allylsenevol

Canonical SMILES

C=CCN=C=S

Description

The exact mass of the compound Allylisothiocyanate is 99.0143 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 66° f (ntp, 1992)0.02 m2 mg/ml at 20 °cin water, 2,000 mg/l at 20 °cvery soluble in benzene, ethyl ether, ethanolmiscible with alcohol and most organic solvents. one ml dissolves 8 ml 70% alcoholsolubility in alcohol: 1:8 in 80% ethanol; completely miscible with ether, chloroform, and benzenesoluble in alcohol, ether, carbon disulfide2 mg/ml at 20 °csolubility in water: poorslightly soluble in water; soluble in ethersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760137. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Food Preservatives - Supplementary Records. It belongs to the ontological category of isothiocyanate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Anticancer Activity

Regulation of Oxidative Stress, Inflammation, Cell Proliferation, and More

Insecticide and Anti-mold Agent

Anti-inflammatory Effect

Antimicrobial and Shelf Life Extender in Food Packaging

Fire Alarms for the Deaf

Allyl isothiocyanate is a naturally occurring organic compound with the chemical formula C₄H₅NS. It is an unsaturated isothiocyanate known for its strong pungent flavor and aroma, which are characteristic of various cruciferous vegetables, including mustard, horseradish, and wasabi. This compound is primarily responsible for the sharp taste associated with these foods and has been utilized for its flavoring properties in culinary applications. Allyl isothiocyanate is a colorless oil that is slightly soluble in water but more soluble in organic solvents .

The compound is produced naturally from the enzymatic hydrolysis of glucosinolates, specifically sinigrin, found in mustard seeds. When the seeds are damaged, the enzyme myrosinase is released, leading to the formation of allyl isothiocyanate as a defense mechanism against herbivores .

AITC's mechanism of action involves its interaction with TRPA1 and TRPV1 ion channels. These channels are present in sensory neurons throughout the body, including the eyes, nose, and respiratory tract. When AITC binds to these channels, it triggers a calcium influx, leading to the activation of sensory neurons and the perception of irritation, burning, and pain. This explains the tearing, burning sensation, and coughing experienced when exposed to horseradish or wasabi.

  • Skin and Eye Irritation: Direct contact with AITC can cause irritation, redness, and burning of the skin and eyes.
  • Respiratory Irritation: Inhalation of concentrated AITC vapors can irritate the respiratory tract, causing coughing, wheezing, and difficulty breathing.
  • Flammability: AITC has a flash point of 135 °F (57 °C) and is considered a flammable liquid.

Precautions:

  • Handle concentrated AITC with proper personal protective equipment (gloves, goggles, and respiratory protection).
  • Store AITC in a cool, well-ventilated area away from heat and ignition sources.
Due to its reactive isothiocyanate group. One significant reaction involves nucleophilic addition with amino acids such as alanine and glycine, forming primary adducts like N-allylthiocarbamoyl amino acids. These reactions can vary based on pH levels, with higher pH increasing both addition and cleavage rates .

In aqueous solutions, allyl isothiocyanate can decompose to produce various by-products, including thiourea derivatives and other thiocarbamoyl compounds. The hydrolysis of allyl isothiocyanate yields allylamine, which further underscores its reactivity in biological and chemical systems .

Allyl isothiocyanate can be synthesized through several methods:

  • Commercial Synthesis: The most common method involves the reaction of allyl chloride with potassium thiocyanate:
    CH2=CHCH2Cl+KSCNCH2=CHCH2NCS+KCl\text{CH}_2=\text{CHCH}_2\text{Cl}+\text{KSCN}\rightarrow \text{CH}_2=\text{CHCH}_2\text{NCS}+\text{KCl}
    This process yields synthetic allyl isothiocyanate, often referred to as synthetic mustard oil .
  • Natural Extraction: Allyl isothiocyanate can also be extracted from mustard seeds through dry distillation or by enzymatic hydrolysis of glucosinolates present in these seeds .
  • Decomposition Reactions: Under certain conditions, allyl isothiocyanate can decompose into other compounds like allylamine when subjected to hydrolysis .

Allyl isothiocyanate has diverse applications across various fields:

  • Culinary Uses: It serves as a flavoring agent in foods due to its pungent taste.
  • Agricultural Uses: Employed as an insecticide and bactericide for crop protection.
  • Medical Uses: Used in topical ointments as a rubefacient (counterirritant) and in formulations for treating skin conditions.
  • Food Preservation: Acts as an antimicrobial agent to extend the shelf life of food products .

Studies have shown that allyl isothiocyanate interacts with biological systems notably through its effects on ion channels TRPA1 and TRPV1, which mediate pain and irritation responses. This interaction contributes to its pungent flavor profile and potential therapeutic effects . Additionally, research indicates that allyl isothiocyanate may influence metabolic pathways related to cancer prevention by modulating enzyme activity in hepatic tissues .

Allyl isothiocyanate shares structural similarities with other compounds within the isothiocyanate family. Below are some similar compounds along with their unique characteristics:

CompoundSourceUnique Features
Phenethyl IsothiocyanateHorseradishStronger flavor; primarily used in culinary applications
Benzyl IsothiocyanateMustardExhibits antimicrobial properties; used in food safety
2-PhenylthiosemicarbazideSyntheticPotential antitumor activity; less pungent than allyl

Allyl isothiocyanate's uniqueness lies in its potent pungency and specific biological activities that distinguish it from other similar compounds. Its effectiveness as a pest repellent and potential health benefits further enhance its significance compared to its counterparts .

Allyl isothiocyanate possesses the molecular formula C₄H₅NS with a molecular weight of 99.15 g/mol [1] [2] [3]. The compound exists as a linear molecule with the International Union of Pure and Applied Chemistry systematic name 3-isothiocyanatoprop-1-ene [2] [4]. The chemical structure features an allyl group (CH₂=CH-CH₂-) linked to an isothiocyanate functional group (-N=C=S), which confers the characteristic reactivity and biological properties of this compound.

The stereochemical complexity of allyl isothiocyanate arises from its conformational flexibility. Microwave spectroscopy studies combined with quantum chemical calculations have identified two major conformers that arise due to variation in the carbon-carbon-carbon-nitrogen and carbon-carbon-nitrogen-carbon dihedral angles [5] [6] [7]. The global minimum energy conformer exhibits a carbon-nitrogen-carbon bond angle of 152.6(3)° [5] [6], which is approximately 15° larger than the analogous allyl isocyanate compound. This difference reflects a change in nitrogen hybridization from approximately sp character in allyl isothiocyanate to sp¹·⁵ character in allyl isocyanate [5] [6].

Nuclear magnetic resonance spectroscopy reveals distinctive structural features of the molecule. The ¹H nuclear magnetic resonance spectrum displays vinyl protons at δ 5.2-6.0 parts per million and methylene protons at δ 4.2 parts per million [8] [9] [10]. A particularly noteworthy feature is the near-silence of the isothiocyanate carbon in ¹³C nuclear magnetic resonance spectra, which results from the conformational dynamics and large amplitude motion in the carbon-carbon-nitrogen-carbon dihedral angle [8] [9] [10]. This phenomenon is attributed to the extreme broadening of the ¹³C nuclear magnetic resonance signal caused by structural flexibility of every conformer.

The molecular structure exhibits a dipole moment of 3.30 Debye [11], indicating significant charge separation within the molecule. The compound possesses characteristic bond lengths including a nitrogen-carbon bond length of 1.218 Angstrom and a carbon-sulfur bond length of 1.557 Angstrom [12], which are consistent with the cumulative double bond system inherent in the isothiocyanate functional group.

Thermodynamic Properties and Stability Profiles

The thermodynamic properties of allyl isothiocyanate demonstrate its volatility and thermal characteristics. The compound exhibits a melting point ranging from -80°C to -102.5°C [1] [13] [14] and a boiling point between 150-154°C [1] [3] [13]. The density at 25°C ranges from 1.013 to 1.020 g/mL [3] [13] [14], with a refractive index of 1.529 [3] [14]. The vapor pressure at 25°C is 3.7 mmHg [13] [15], indicating moderate volatility under ambient conditions.

The heat of vaporization has been determined to be 47.6 kJ/mol [16], which reflects the intermolecular forces present in the liquid phase. The surface tension is measured at 33.97 dyn/cm [11], providing insight into the cohesive forces at the liquid-air interface. The flash point of 46°C [13] [14] indicates that the compound requires careful handling due to its flammability characteristics.

Thermal stability studies reveal that allyl isothiocyanate undergoes complex degradation pathways when subjected to elevated temperatures. Research on thermal degradation in aqueous solution at 100°C for one hour identified numerous decomposition products including diallyl sulfide, diallyl disulfide, diallyl trisulfide, diallyl tetrasulfide, allyl thiocyanate, and various heterocyclic sulfur compounds [17] [18]. The major degradation product in the aqueous phase is N,N'-diallylthiourea, which forms through hydrolysis of allyl isothiocyanate to allylamine followed by subsequent reaction with another molecule of allyl isothiocyanate [17] [18].

The decomposition kinetics follow first-order kinetics in low concentration ranges below 1.6 millimolar, with the degradation process explained by nucleophilic attack of water molecules and hydroxide ions on the allyl isothiocyanate molecule [19]. Temperature and pH are critical factors influencing decomposition rates, with alkaline conditions and elevated temperatures accelerating the breakdown process [18] [20]. Commercial formulations often contain stabilizers such as α-tocopherol at 0.01% concentration to enhance shelf life [14].

Solubility Characteristics and Partition Coefficients

The solubility profile of allyl isothiocyanate reflects its moderate polarity and hydrophobic character. The compound exhibits limited water solubility of 2000 mg/L at 20°C [13] [21] [22], classifying it as sparingly soluble in aqueous media. This relatively low aqueous solubility is consistent with the compound's lipophilic nature and the presence of the hydrophobic allyl group.

The octanol-water partition coefficient, expressed as log P, ranges from 2.11 to 2.15 [21] [15], with the partition coefficient value of 23 [23] indicating significant preference for the organic phase over the aqueous phase. This hydrophobic character influences the compound's distribution and bioavailability in biological systems. The soil organic carbon-water partition coefficient (Koc) is 260 mL/g [22], suggesting moderate mobility in soil environments.

Environmental fate studies indicate a bioconcentration factor of 12 [22], suggesting low potential for bioaccumulation in aquatic organisms. The relatively short half-lives for volatilization from model river systems (6.5 hours) and model lakes (5 days) demonstrate rapid environmental dissipation [22]. However, adsorption to suspended solids and sediment can extend the volatilization half-life to approximately 30 days in pond environments [22].

The thermodynamics of partitioning behavior have been extensively studied across various systems. Research on oil/air, oil/water, and octanol/water partitioning reveals stronger preference for oil or octanol phases compared to air or water phases due to the hydrophobic nature of the compound [24]. Temperature effects show that partitioning coefficients increase with temperature in organic phases while decreasing in aqueous phases [24].

Solubility in organic solvents is considerably higher than in water, with the compound being miscible in many organic solvents including ethanol, ethyl ether, chloroform, and benzene [22]. This broad solubility in organic media facilitates its use in various industrial applications and extraction processes.

Spectroscopic Identification Methods

Infrared spectroscopy provides definitive identification of allyl isothiocyanate through characteristic vibrational bands. The most diagnostic feature is the isothiocyanate stretching vibration at approximately 2080 cm⁻¹ [25] [26], which represents the antisymmetric stretching of the nitrogen-carbon-sulfur functional group. Additional characteristic bands include the carbon-carbon double bond stretching vibration at 1622 cm⁻¹ [27] and carbon-hydrogen stretching vibrations at 3101 cm⁻¹ [27]. The hydroxyl stretching vibration observed at 3582 cm⁻¹ and carbonyl stretching at 1726 cm⁻¹ in some samples may indicate the presence of impurities or degradation products [27].

Mass spectrometry provides molecular identification through characteristic fragmentation patterns. The molecular ion peak appears at m/z 99, corresponding to the molecular weight [28] [29]. The base peak occurs at m/z 41, with significant fragments at m/z 39 and 72 [28] [29]. These fragmentation patterns are consistent with loss of the isothiocyanate group and subsequent rearrangements of the allyl moiety.

Nuclear magnetic resonance spectroscopy offers detailed structural information despite the inherent challenges associated with the isothiocyanate functional group. The ¹H nuclear magnetic resonance spectrum exhibits well-resolved signals for the vinyl protons in the range of δ 5.2-6.0 parts per million and the methylene protons at δ 4.2 parts per million [8] [9] [10]. The ¹³C nuclear magnetic resonance spectrum presents unique challenges due to the near-silence of the isothiocyanate carbon, which results from rapid conformational exchange and large amplitude molecular motions [8] [9] [10].

Gas chromatography-mass spectrometry represents the most commonly employed analytical method for quantitative determination of allyl isothiocyanate in food products and biological samples [30] [31]. For liquid chromatography applications, derivatization strategies using N-(tert-butoxycarbonyl)-L-cysteine methyl ester enable ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry analysis with limits of quantification as low as 0.842 nanomolar [30] [31].

Ultraviolet-visible spectroscopy has limited utility for allyl isothiocyanate identification due to the absence of significant chromophores in the ultraviolet region [22]. The compound does not exhibit strong electronic transitions in the commonly accessible spectral range, making this technique unsuitable for routine analysis.

Advanced spectroscopic techniques including Fourier transform microwave spectroscopy have been employed to study conformational dynamics and determine precise molecular structures [5] [6] [7]. These studies have revealed detailed information about rotational constants, dipole moment components, and isotopologue substitution patterns that provide comprehensive characterization of the molecular structure and dynamics.

Table 1: Fundamental Chemical Properties

PropertyValueReference
Molecular FormulaC₄H₅NS [1] [2] [3]
Molecular Weight (g/mol)99.15 [1] [2] [3]
CAS Registry Number57-06-7 [1] [2] [3]
IUPAC Name3-isothiocyanatoprop-1-ene [2] [4]
InChI KeyZOJBYZNEUISWFT-UHFFFAOYSA-N [2] [4]
SMILESC=CCN=C=S [2] [4]
Physical StateLiquid [3] [14]
ColorColorless to light amber [3] [14]
OdorPungent, mustard-like [1]

Table 2: Physical Properties and Thermodynamic Data

PropertyValueReference
Melting Point (°C)-80 to -102.5 [1] [13] [14]
Boiling Point (°C)150-154 [1] [3] [13]
Density (g/mL at 25°C)1.013-1.020 [3] [13] [14]
Refractive Index (n₂₀/D)1.529 [3] [14]
Flash Point (°C)46 [13] [14]
Vapor Pressure (mmHg at 25°C)3.7 [13] [15]
Heat of Vaporization (kJ/mol)47.6 [16]
Surface Tension (dyn/cm)33.97 [11]
Dipole Moment (D)3.30 [11]

Table 3: Solubility and Partition Coefficients

PropertyValueReference
Water Solubility (mg/L at 20°C)2000 [13] [21] [22]
Log P (octanol/water)2.11-2.15 [21] [15]
Partition Coefficient (octanol/water)23 [23]
Soil Organic Carbon-Water Partition Coefficient (Koc, mL/g)260 [22]
Bioconcentration Factor (BCF)12 [22]
Stability in WaterpH and temperature dependent [17] [18] [20]
Hydrolysis RateFully degraded within 80 min at pH 8 [22]

Table 4: Spectroscopic Properties

TechniqueKey Features/ValuesReference
¹H NMRVinyl protons: δ 5.2-6.0 ppm; CH₂: δ 4.2 ppm [8] [9] [10]
¹³C NMRNear-silence of isothiocyanate carbon due to conformational dynamics [8] [9] [10]
IR Spectroscopy (NCS stretch)~2080 cm⁻¹ (characteristic NCS stretch) [25] [26]
IR Spectroscopy (C=C stretch)1622 cm⁻¹ [27]
IR Spectroscopy (C-H stretch)3101 cm⁻¹ [27]
Mass Spectrometry (m/z)Molecular ion: 99; Base peak: 41; Fragment: 39 [28] [29]
UV-Vis SpectroscopyNo significant chromophores in UV region [22]

Table 5: Conformational and Structural Data

PropertyValueReference
Number of Conformers2 major conformers [5] [6] [7]
Global Minimum StructureConformer I [5] [6] [7]
CCCN Dihedral Angle (°)Variable due to conformational dynamics [9] [5]
CCNC Dihedral Angle (°)Variable due to large amplitude motion [9] [5]
CNC Bond Angle (°)152.6(3) [5] [6]
N-C Bond Length (Å)1.218 [12]
C=S Bond Length (Å)1.557 [12]
Hybridization at Nitrogen~sp character [5] [6]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Allyl isothiocyanate, stabilized appears as a colorless to pale-yellow oily liquid with an irritating odor. Flash point 135 °F. Boiling point 300 °F. Poisonous by ingestion and skin absorption. Emits toxic fumes when heated to high temperature. Insoluble in water and slightly denser than water. Hence sinks in water. Used to make other chemicals and as a fumigant.
Liquid
Colorless or pale yellow, very refractive liquid; very pungent, irritating odor; [Merck Index]
COLOURLESS-TO-PALE-YELLOW OILY LIQUID WITH PUNGENT ODOUR.
Colourless or pale yellow liquid; Very pungent, irritating aroma

Color/Form

Colorless to pale yellow, oily liquid

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

99.01427034 g/mol

Monoisotopic Mass

99.01427034 g/mol

Boiling Point

304 °F at 760 mmHg (NTP, 1992)
152 °C
150.00 to 152.00 °C. @ 760.00 mm Hg
148-154 °C

Flash Point

115 °F (NTP, 1992)
[ChemIDplus] 46 °C
115 °F (46 °C) (Closed Cup)
46 °C c.c.

Heavy Atom Count

6

Taste

Acrid taste
Mustard taste

Vapor Density

3.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.41 (Air = 1)
Relative vapor density (air = 1): 3.4

Density

1.0126 at 68 °F (NTP, 1992) - Denser than water; will sink
1.0126 g/cu cm at 20 °C
Relative density (water = 1): 1.0
1.013-1.020

LogP

log Kow = 2.15 (est)
2.11

Odor

Very pungent
Mustard odo

Odor Threshold

Odor Threshold Low: 0.008 [mmHg]
Odor Threshold High: 0.42 [mmHg]
[ICSC] Odor thresholds from AIHA
8X10-3 PPM

Decomposition

When heated to decomposition or on contact with acid or acid fumes it emits highly toxic fumes of /cyanides, oxides of sulfur, and oxides of nitrogen/.

Appearance

Solid powder

Melting Point

-112 °F (NTP, 1992)
-80 °C
-102.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BN34FX42G3

GHS Hazard Statements

Aggregated GHS information provided by 1464 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 1464 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 1459 of 1464 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (99.18%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (99.04%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (96.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.9%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (96.85%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (99.66%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (99.66%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Mustard Oil is the vegetable oil pressed from seeds or the essential oil extracted from the seeds of Brassica nigra, Brassica juncea, or Brassica hirta. Mustard oil is used as a cooking oil, a source of omega-3 fatty acids, and in various medicinal preparations.

MeSH Pharmacological Classification

Food Preservatives

Mechanism of Action

... Here, /investigators have/ shown that AITC arrests human bladder cancer cells in mitosis and also induces apoptosis. Mitotic arrest by AITC was associated with increased ubiquitination and degradation of alpha- and beta-tubulin. AITC directly binds to multiple cysteine residues of the tubulins. AITC induced mitochondrion-mediated apoptosis, as shown by cytochrome c release from mitochondria to cytoplasm, activation of caspase-9 and caspase-3, and formation of TUNEL-positive cells. Inhibition of caspase-9 blocked AITC-induced apoptosis. Moreover, /investigators/ found that apoptosis induction by AITC depended entirely on mitotic arrest and was mediated via Bcl-2 phosphorylation at Ser-70. Pre-arresting cells in G(1) phase by hydroxyurea abrogated both AITC-induced mitotic arrest and Bcl-2 phosphorylation. Overexpression of a Bcl-2 mutant prevented AITC from inducing apoptosis. /Investigators/ further showed that AITC-induced Bcl-2 phosphorylation was caused by c-Jun N-terminal kinase (JNK), and AITC activates JNK. Taken together, this study has revealed a novel anticancer mechanism of a phytochemical that is commonly present in human diet.
In this study, the underlying mechanisms of the potential anti-inflammatory properties of allyl-isothiocyanate (AITC) were analysed in vitro and in vivo. Murine RAW264.7 macrophages stimulated with lipopolysaccharide (LPS) were supplemented with increasing concentrations of AITC. In addition, C57BL/6 mice (n= 10 per group) were fed a pro-inflammatory high-fat diet and AITC was administered orally via gavage for 7 days. Biomarkers of inflammation were determined both in cultured cells and in mice. AITC significantly decreased tumor necrosis factor alpha mRNA levels and its secretion in LPS stimulated RAW264.7 macrophages. Furthermore, gene expression of other pro-inflammatory markers including interleukin-1beta and inducible nitric oxide synthase were down-regulated following AITC treatment. AITC decreased nuclear p65 protein levels, a subunit of the transcription factor NF-?B. Importantly, /this/ data indicates that AITC significantly attenuated microRNA-155 levels in LPS-stimulated RAW264.7 macrophages in a dose-dependent manner. The anti-inflammatory effects of AITC were accompanied by an increase in Nrf2 nuclear translocation and consequently by an increase of mRNA and protein levels of the Nrf2 target gene heme-oxygenase 1. AITC was slightly less potent than sulforaphane (used as a positive control) in down-regulating inflammation in LPS-stimulated macrophages. A significant increase in nuclear Nrf2 and heme-oxygenase 1 gene expression and only a moderate down-regulation of interleukin-1beta and microRNA-155 levels due to AITC was found in mouse liver. Present data suggest that AITC exhibits potent anti-inflammatory activity in cultured macrophages in vitro but has only little anti-inflammatory activity in mice in vivo.
... In this study, AITC was shown to inhibit the proliferation of human metastatic colorectal adenocarcinoma SW620 cells in vitro by inducing cell cycle arrest at the G2/M phase. The signaling pathway of AITC action involved the down-regulation of the pivotal Cdc25B and Cdc25C protein phosphatases in the treated cells. Quantitative real-time PCR of AITC-treated SW620 cells revealed a time-dependent down-regulation of Cdc25B and Cdc25C mRNA levels, which resulted in a decrease in the expression levels of these two proteins. Upon prolonged exposure, AITC induced caspase-mediated apoptosis in SW620 cells. The apoptotic process was evidenced by the activation of initiator caspases (-8 and -9) and effector caspases (-3 and -7), and the cleavage of poly(ADP-ribose) polymerase (PARP). The antitumor activity of AITC was further demonstrated in a SW620 xenograft in vivo. ...
...Little is known regarding the effect of structurally related compounds such as allyl isothiocyanate (AITC), butyl isothiocyanate (BITC) and phenylethyl isothiocyanate (PEITC) on Nrf2 target gene expression. In this study AITC, BITC and PEITC significantly increased phosphorylation of ERK1/2, an upstream target of Nrf2 in NIH3T3 fibroblasts. EKR1/2 phosphorylation was accompanied by an increased nuclear translocation and transactivation of Nrf2. AITC, BITC and PEITC significantly enhanced mRNA and protein levels of the Nrf2 targets gamma-glutamyl cysteine synthetase (gammaGCS), heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase (NQO1). HO-1 and gammaGCS both contain CpG islands within their promoter region. However, analysis of DNA methylation status in NIH3T3 cells indicated that expression of these genes may not be dependant on promoter methylation. ...Aliphatic and aromatic isothiocyanates such as AITC, BITC and PEITC induce phase 2 and antioxidant enzymes in cultured fibroblasts.
For more Mechanism of Action (Complete) data for ALLYL ISOTHIOCYANATE (13 total), please visit the HSDB record page.

Vapor Pressure

5 mmHg at 77.5 °F ; 10 mmHg at 100.9 °F (NTP, 1992)
3.7 [mmHg]
VP: 10 mm Hg at 38.3 °C
0.493 kPa at 20 °C (3.7 mm Hg at 30 °C)
Vapor pressure, kPa at 20 °C: 0.493

Pictograms

Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Environmental Hazard

Impurities

In 1972, a food grade was available with the following specifications: 93% min purity; arsenic, 0.0003% max; lead, 0.001% max. It is also required to pass a test for phenol content

Other CAS

57-06-7
8007-40-7

Absorption Distribution and Excretion

... Bioavailability of allyl isothiocyanate is extremely high, as nearly 90% of orally administered AITC is absorbed. ...
The urine was the major route of excretion of radioactivity (50-80% of dose) following the oral administration (2.5 and 25 mg/kg body weight) of allyl(14)C-isothiocyanate (AITC) to male and female Fischer 344 rats and B6C3F1 mice. Smaller amounts were found in the feces (6-12%) and expired air (3-7%). The major difference between the two species was the greater retention of radioactivity after 4 days within rats (18-24% of dose) when compared with mice (2-5% of dose). ... A species difference was seen in the amount of (14)C-AITC-derived radioactivity present in the whole blood of rats and mice; measurable levels of radioactivity remained within rat blood for a longer time period (up to 240 hr) when compared with mice (96 hr). Examination of the urinary bladders of male and female rats following oral dosing with (14)C-AITC showed a sex difference with greater amounts of (14)C-AITC and/or its metabolites within the bladder tissue of male rats. ...
Male and female Fischer 344 rats (8-10 weeks old) and male and female B6C3F1 mice (6-8 weeks old) were given (14)C-allyl isothiocyanate in a solution of ethanol: Emulphor EL-620:water (1:1:8) at doses of 25.2 or 252 umol/kg (2.5 or 25 mg/kg bw) by gavage, 25 mg/kg bw by injection into a tail vein for studies of distribution ...The radiolabel was cleared primarily in urine (70-80%) and exhaled air (13-15%), with lesser amounts in feces (3-5%) in both species. ... Major sex- and species-related differences in the tissue distribution of allyl isothiocyanate were restricted to the urinary bladder. Thus, the urinary bladder of male rats contained five times higher concentrations of allyl isothiocyanate-derived radiolabel that that of male mice at early time points, but all of the allyl isothiocyanate-derived radiolabel was cleared from male rat bladder by 24 hr.

Metabolism Metabolites

Four adult volunteers (two men, two women, aged 20-45) ingested 10 g brown mustard with bread, and a control group of four participants ate bread without mustard. In a second experiment, 20 g of brown mustard were eaten in turkey or chicken sandwiches. In both experiments, urine samples were collected at various intervals up to 48 hr following the meal. The major urinary metabolite was N-acetyl-S-(N-allylthiocarbamoyl)- L-cysteine, the N-acetylcysteine conjugate of allyl isothiocyanate, but none was found after 12 hr. Excretion of this metabolite was dose-dependent.
Male and female Fischer 344 rats (8-10 weeks old) and male and female B6C3F1 mice (6-8 weeks old) were given (14)C-allyl isothiocyanate in a solution of ethanol: Emulphor EL-620:water (1:1:8) at doses of 25.2 or 252 umol/kg (2.5 or 25 mg/kg bw) by gavage... The major metabolite detected in rat and mouse urine was the mercapturic acid, N-acetyl-S-(N-allylthiocarbamoyl)-L-cysteine, while mouse urine also contained three other major and two minor metabolites. The metabolism of allyl isothiocyanate by male and female rats was similar, but the females excreted more than twice as much urine as the males.
... Allyl isothiocyanate absorbed in vivo is metabolized mainly through the mercapturic acid pathway and excreted in urine. ...
...Rats excreted one major and four minor metabolites in urine. The major metabolite from rat urine was identified by NMR spectroscopy to be the mercapturic acid N-acetyl-S-(N-allylthiocarbamoyl)-L-cysteine. Mice excreted in urine the same major metabolite identified in rat urine as well as three other major and two minor metabolites. Sex-related variations were observed in the relative amounts of these metabolites. Both species excreted a single metabolite in feces. Metabolism of AITC by male and female rats was similar, but female rats excreted over twice the urine volume of male rats. Results of the present study indicate that excretion of a more concentrated solution of AITC metabolite(s) in urine may account for the toxic effects of AITC on the bladder of male rats.
... Three radioactive components were found in the urine of mice and two in rats. The three components were inorganic thiocyanate, allylthiocarbamoylmercapturic acid and allylthiocarbamoylcysteine in mice, but no cysteine conjugate was found in rat urine. In the mouse, approximately 80% of the (14)C was present in the urine as the thiocyanate ion whereas in the rat some 75% was as the mercapturate. This indicates that in the mouse, hydrolysis of AITC was the major metabolic pathway whereas in the rat glutathione conjugation was the major route. ...
Cyanide is rapidly alsorbed through oral, inhalation, and dermal routes and distributed throughout the body. Cyanide is mainly metabolized into thiocyanate by either rhodanese or 3-mercaptopyruvate sulfur transferase. Cyanide metabolites are excreted in the urine. (L96)

Wikipedia

Allyl_isothiocyanate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Flammable - 2nd degree, Reactive - 1st degree

Methods of Manufacturing

REACTION OF ALLYL AMINE AND CARBON DISULFIDE IN THE PRESENCE OF MERCURIC CHLORIDE
By distillation of sodium thiocyanate and allyl chloride.
Isolated from Brassica nigra (L.) Koch, Cruciferae (black mustard seed), or prepared from allyl iodide & potassium thiocyanate
Prepared by reaction of allyl bromide with ammonium thiocyanate followed by thermal rearrangement.
... Can be prepared by reacting allyl chloride with alkaline-earth or alkali isothiocyanates.

General Manufacturing Information

Mining (except Oil and Gas) and support activities
1-Propene, 3-isothiocyanato-: ACTIVE
Oils, mustard: ACTIVE
The seed of sinapsis nigra contains the glycoside, sinigrin, which, in the presence of the enzyme myrosin, decomposes to yield allyl isothiocyanate (volatile oil of mustard)...
May have applications in packaged foods such as meat and meat products ... exhibits negligible goitrogenic activity

Analytic Laboratory Methods

Determination of volatile oil in mustard seed by (a) gas chromatographic method & (b) titration method.
Colorimetric method was developed for determining allylisothiocyanate in pure sample.
Methods for the analysis of allyl isothiocyanate:[Table#1721]

Storage Conditions

Safe Storage: Fireproof. Separated from strong oxidants, acids and food and feedstuffs. Well closed. Store only if stabilized.
Containers: 5 lb bottles.

Stability Shelf Life

Tends to darken on aging.

Dates

Modify: 2023-08-15

Allyl Isothiocyanate Induces DNA Damage and Impairs DNA Repair in Human Breast Cancer MCF-7 Cells

Ching-Lung Liao, Shu-Fen Peng, Jaw-Chyun Chen, Po-Yuan Chen, An-Cheng Huang, Jin-Cherng Lien, Fu-Shin Chueh, Tai-An Chiang, Ping-Ping Wu, Kun-I Lin
PMID: 34475054   DOI: 10.21873/anticanres.15239

Abstract

Ally lisothiocyanate (AITC), a constituent of naturally occurring isothiocyanates (ITCs) found in some Brassica vegetables, has been previously demonstrated to have anti-carcinogenic activity. However, there is no available information showing that AITC induces DNA damage and alters DNA damage repair proteins in human breast cancer MCF-7 cells.
In the present study, we investigated the effects of AITC on DNA damage and repair responses in human breast cancer MCF-7 cells in vitro. Cell viability was measured by flow cytometric assay. DNA condensation (apoptotic cell death) and DNA fragmentation (laddered DNA) were assayed by DAPI staining and DNA gel electrophoresis assays, respectively. Furthermore, DNA damage (comet tail) was measured by the comet assay. Western blotting was used to measure the expression of DNA damage- and repair-associated proteins.
AITC decreased cell viability in a dose-dependent and induced apoptotic cell death (DNA condensation and fragmentation) and DNA damage in MCF-7 cells. AITC increased p-ATM
, p-ATR
, p53, p-p53
, p-H2A.X
, BRCA1, and PARP at 10-30 μM at 24 and 48 h treatments. However, AITC decreased DNA-PK at 24 and 48 h treatment, and decreased MGMT at 48 h in MCF-7 cells.
AITC induced cytotoxic effects (decreased viable cell number) through induction of DNA damage and condensation and altered DNA damage and repair associated proteins in MCF-7 cells in vitro.


[Determination of Allyl Isothiocyanate in Mustard and Horseradish Extracts by Single Reference GC and HPLC Based on Relative Molar Sensitivities]

Naoko Masumoto, Yuzo Nishizaki, Kaori Nakajima, Naoki Sugimoto, Kyoko Sato
PMID: 34219099   DOI: 10.3358/shokueishi.62.73

Abstract

The main component of the Mustard and Horseradish extracts, which are used as natural food additives in Japan, is allyl isothiocyanate (AITC). The determination of AITC using GC-FID is the official method employed in the quality control assessments for these products. In this method, a commercially available AITC reagent is used as a calibrant. However,
H-quantitative NMR (qNMR) analysis revealed that the AITC reagents contain impurity. Therefore, we examined the GC-FID and HPLC-refractive index detector (LC-RID) method based on relative molar sensitivities (RMSs) to high-purity single reference (SR). The RMSs of AITC/SR under the GC-FID and LC-RID conditions were accurately determined using qNMR. The AITC in two types of food additives was quantified using qNMR, SR GC-FID, and SR LC-RID methods. Both SR GC-FID and SR LC-RID showed good agreement within 2% with the AITC content determined by direct qNMR.


Optimization of allyl isothiocyanate sanitizing concentration for inactivation of Salmonella Typhimurium on lettuce based on its phenotypic and metabolome changes

Hyun-Jong Song, Kang-Mo Ku
PMID: 34186479   DOI: 10.1016/j.foodchem.2021.130438

Abstract

Allyl isothiocyanate (AITC), a natural compound, is a promising food additive and preservative because of its safety and effectiveness. In order to determine optimal AITC concentrations for disinfection of food pathogen on lettuce without compromising postharvest quality, various concentrations of AITC (0, 1, 2.5, 5 and 7.5 µL L
) were applied to Salmonella Typhimurium inoculated lettuce in air-tight box at 7 °C. As a result, the decline in visual quality, weight loss via cell membrane damage, and significantly reduced antioxidant activity were observed in lettuce treated with an AITC concentration of 2.5 µL L
, 5 µL L
or higher. Moreover, metabolome analysis showed pattern of increased respiratory and cell damage, such as lipid peroxidation. Based on physiological changes, 1 µL L
was determined as the optimal AITC concentration that significantly reduced S. Typhimurium population (4.01 log CFU g
) on lettuce.


Relationship between mustard pungency and allyl-isothiocyanate content: A comparison of sensory and chemical evaluations

Sabrina Eib, Désirée Janet Schneider, Oliver Hensel, Ingrid Seuß-Baum
PMID: 32844444   DOI: 10.1111/1750-3841.15383

Abstract

The correlation of sensory and chemically evaluated pungency of mustard products was investigated via a time-intensity (TI) study and quantification of allyl isothiocyanate (AITC) contents using high-performance liquid chromatography (HPLC). Sweet, medium hot, hot, and extra hot commercial mustard products from different brands were examined. Notably, we found significant differences (p < 0.05) between the maximum perceived pungency intensity of various mustard products. The maximum perceived intensity (I
), the duration of the decreasing phase (DUR
), and the area under the curve (AUC) values increased proportionally to the increase in the sample AITC content and were also higher in products classified as hot than in sweet mustards. The AITC concentration varied greatly between products from different brands and also between different sensory evaluated pungency levels. Furthermore, sensory evaluations and analytical results were correlated using regression analysis. The best correlation (correlation coefficient 0.891) was observed between the AITC concentration and AUC, when compared to that between the AITC concentration and DUR
(correlation coefficient 0.856) or the I
value (correlation coefficient 0.803). The calculated regression model indicates that a higher AITC content induces an intensified trigeminal pungency sensation and that the sensory and chemical evaluations of mustard products were positively correlated. Therefore, by using this regression model, the sensory rating of mustard products may be predicted by chemical analysis of the AITC contents. PRACTICAL APPLICATION: This research paper provides a method to quantify the pungency inducing irritant allyl isothiocyanate in commercial mustard products and demonstrates a correlation between sensory and chemical data. Therefore, the amounts of sensory tests in product quality assurance can be reduced and replaced or at least supported by chemical quantification of pungent substances (especially AITC) in mustard products.


Target verification of allyl isothiocyanate on the core subunits of cytochrome c oxidase in Sitophilus zeamais by RNAi

Min Zhang, Dan Zhang, Jingjing Ren, Shi Pu, Hua Wu, Zhiqing Ma
PMID: 33063911   DOI: 10.1002/ps.6142

Abstract

Allyl isothiocyanate (AITC) is a volatile organic compound with a potent insecticidal activity to the stored-grain pest Sitophilus zeamais Motschulsky, which severely damages grain storage and container transport worldwide. Our previous study showed that mitochondrial complex IV was the primary target of AITC in adult Sitophilus zeamais. To further verify the targets of AITC, we employed RNA interference (RNAi) by using double-stranded RNA (dsRNA) to knockdown three core subunits of cytochrome c oxidase (COX)-I, -II and -III in 18-day-old larvae prior to their exposure to AITC to detect susceptibility changes.
The susceptibility of dsRNACOX-I and -II injection treatments to AITC significantly increased at 72 h while the mortality reached up to 85.56% and 67.78%, respectively, and dsRNACOX-I and dsRNACOX-II injection showed the same subcellular structural characteristics showing vacuolization and vague mitochondrial cristae and decrease of COX activity during AITC fumigation treatment, suggesting the potential of COX-I and COX-II as the targets of AITC. High mortality reached up to 75.55%, 71.88% and 82.22%, respectively, and the phenotype of larvae turning from milky white to dark brown in the thorax and death eventually was confirmed after dsRNACOX-I, -II and -III injection.
COX-I and -II were elucidated as the potential targets of AITC and dsRNACOX-I, -II and -III have the potential to be developed into nucleic acid pesticides for their robust lethal effects and are worth pursuing for improving AITC fumigation activity in Sitophilus zeamais control. © 2020 Society of Chemical Industry.


Modeling the effect of simultaneous use of allyl isothiocyanate and cinnamaldehyde on high hydrostatic pressure inactivation of Uropathogenic and Shiga toxin-producing Escherichia coli in ground chicken

Shihyu Chuang, Shiowshuh Sheen, Christopher H Sommers, Lee-Yan Sheen
PMID: 32785931   DOI: 10.1002/jsfa.10731

Abstract

A combination of high-pressure processing (HPP) and antimicrobials is a well-known approach for enhancing the microbiological safety of foods. However, few studies have applied multiple antimicrobials simultaneously with HPP, which could be an additional hurdle for microbial inactivation. The present study applied a full factorial design to investigate the impact of HPP (225-325 MPa; 10-20 min), allyl isothiocyanate (AITC) (0.3-0.9 g kg
) and trans-cinnamaldehyde (tCinn) (1.0-2.0 g kg
) on the inactivation of Shiga toxin-producing Escherichia coli (STEC) O157:H7 and uropathogenic E. coli (UPEC) in ground chicken meat.
The regulatory requirement of 5-log reduction was achieved at 305 MPa, 18 min, 0.8 g kg
AITC and 1.7 g kg
tCinn for STEC O157:H7 and at 293 MPa, 16 min, 0.6 g kg
AITC and 1.6 g kg
tCinn for UPEC, as specified by response surface analysis and verified via experiments. The surviving population was eliminated by post-treatment storage of 9 days at 10 °C. The developed linear regression models showed r
> 0.9 for the E. coli inactivation. The developed dimensionless non-linear regression models covered a factorial range slightly wider than the original experimental limit, with probability P
> F (< 0.0001).
Simultaneous use of AITC and tCinn reduced not only the necessary concentration of each compound, but also the intensity of high-pressure treatments, at the same time achieving a similar level of microbial inactivation. STEC O157:H7 was found to be more resistant than UPEC to the HPP-AITC-tCinn stress. The developed models may be applied in commercial application to enhance the microbiological safety of ground chicken meat. Published 2020. This article is a U.S. Government work and is in the public domain in the USA.


Allyl Isothiocyanate Protects Acetaminophen-Induced Liver Injury via NRF2 Activation by Decreasing Spontaneous Degradation in Hepatocyte

Min Woo Kim, Ju-Hee Kang, Hyun Jin Jung, Se Yong Park, Thu Han Le Phan, Hee Namgung, Seung-Yong Seo, Yeo Sung Yoon, Seung Hyun Oh
PMID: 33238403   DOI: 10.3390/nu12113585

Abstract

Acetaminophen (APAP) is one of the most frequently prescribed analgesic and anti-pyretic drugs. However, APAP-induced hepatotoxicity is a major cause of acute liver failure globally. While the therapeutic dose is safe, an overdose of APAP produces an excess of the toxic metabolite
-acetyl-
-benzoquinone imine (NAPQI), subsequently resulting in hepatotoxicity. Allyl isothiocyanate (AITC), a bioactive molecule in cruciferous plants, is reported to exert various biological effects, including anti-inflammatory, anti-cancer, and anti-microbial effects. Notably, AITC is known for activating nuclear factor erythroid 2-related factor 2 (NRF2), but there is limited evidence supporting the beneficial effects on hepatocytes and liver, where AITC is mainly metabolized. We applied a mouse model in the current study to investigate whether AITC protects the liver against APAP-induced injury, wherein we observed the protective effects of AITC. Furthermore, NRF2 nuclear translocation and the increase of target genes by AITC treatment were confirmed by in vitro experiments. APAP-induced cell damage was attenuated by AITC via an NRF2-dependent manner, and rapid NRF2 activation by AITC was attributed to the elevation of NRF2 stability by decreasing its spontaneous degradation. Moreover, liver tissues from our mouse experiment revealed that AITC increases the expression of heme oxygenase-1 (HO-1), an NRF2 target gene, confirming the potential of AITC as a hepatoprotective agent that induces NRF2 activation. Taken together, our results indicate the potential of AITC as a natural-product-derived NRF2 activator targeting the liver.


Atractylodin Produces Antinociceptive Effect through a Long-Lasting TRPA1 Channel Activation

Hirosato Kanda, Yanjing Yang, Shaoqi Duan, Yoko Kogure, Shenglan Wang, Emiko Iwaoka, Miku Ishikawa, Saki Takeda, Hidemi Sonoda, Kyoka Mizuta, Shunji Aoki, Satoshi Yamamoto, Koichi Noguchi, Yi Dai
PMID: 33807167   DOI: 10.3390/ijms22073614

Abstract

Atractylodin (ATR) is a bioactive component found in dried rhizomes of
(AL) De Candolle. Although AL has accumulated empirical evidence for the treatment of pain, the molecular mechanism underlying the anti-pain effect of ATR remains unclear. In this study, we found that ATR increases transient receptor potential ankyrin-1 (TRPA1) single-channel activity in hTRPA1 expressing HEK293 cells. A bath application of ATR produced a long-lasting calcium response, and the response was completely diminished in the dorsal root ganglion neurons of TRPA1 knockout mice. Intraplantar injection of ATR evoked moderate and prolonged nociceptive behavior compared to the injection of allyl isothiocyanate (AITC). Systemic application of ATR inhibited AITC-induced nociceptive responses in a dose-dependent manner. Co-application of ATR and QX-314 increased the noxious heat threshold compared with AITC in vivo. Collectively, we concluded that ATR is a unique agonist of TRPA1 channels, which produces long-lasting channel activation. Our results indicated ATR-mediated anti-nociceptive effect through the desensitization of TRPA1-expressing nociceptors.


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